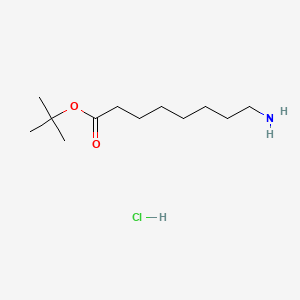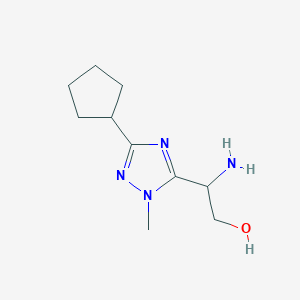
tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tert-butyl esters. These esters are widely used in organic synthesis due to their stability and reactivity. The compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with an ethyl group and a tert-butyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-4-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters.
科学研究应用
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
Tert-butyl alcohol: A simpler compound with a hydroxyl group instead of an ester group.
Tert-butylamine: Contains an amine group instead of an ester group.
Uniqueness
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI 键 |
NVFCMLLJIQPRFV-MRVPVSSYSA-N |
手性 SMILES |
CC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
规范 SMILES |
CCC1CC(=O)CN1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
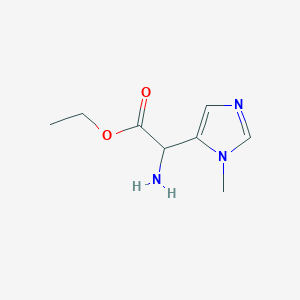
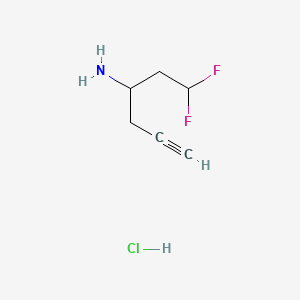

![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
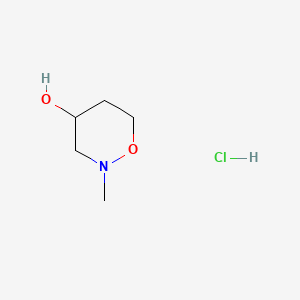
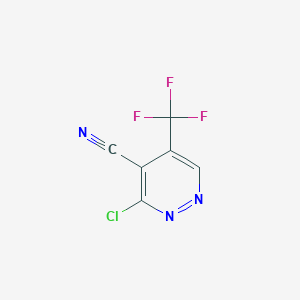

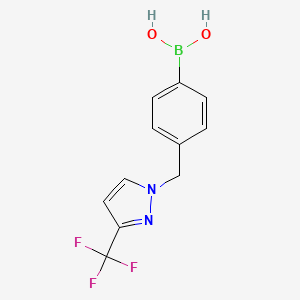
![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
